molecular formula C8H8FNO3 B2554406 Methyl 5-amino-2-fluoro-4-hydroxybenzoate CAS No. 1781061-07-1

Methyl 5-amino-2-fluoro-4-hydroxybenzoate

Cat. No. B2554406
CAS RN: 1781061-07-1
M. Wt: 185.154
InChI Key: KIRNVSHNAMHLNG-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is a chemical compound that can be used in the preparation of other compounds . It has a molecular weight of 185.15 .


Synthesis Analysis

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” can be used as an intermediate in the synthesis of other compounds . For example, it can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-fluoro-4-hydroxybenzoate” consists of a benzene ring substituted with a methyl ester, an amino group, a fluoro group, and a hydroxy group .


Chemical Reactions Analysis

As an intermediate, “Methyl 5-amino-2-fluoro-4-hydroxybenzoate” can participate in various chemical reactions to form other compounds .


Physical And Chemical Properties Analysis

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 185.15 .

Scientific Research Applications

Fluorescent Sensor for Al3+ Detection

Methyl 5-amino-2-fluoro-4-hydroxybenzoate derivatives have been utilized in the development of fluorescent sensors. A study by Ye et al. (2014) demonstrates the use of an o-aminophenol-based fluorogenic chemosensor for highly selective and sensitive detection of Al3+ ions. This sensor shows potential for bio-imaging applications in detecting Al3+ in human cervical cancer cells (Ye et al., 2014).

Potential PET Cancer Imaging Agents

Methyl 5-amino-2-fluoro-4-hydroxybenzoate derivatives have been explored as potential PET cancer imaging agents. Wang et al. (2006) synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles, which exhibit inhibitory activity against various cancer cell lines and may serve as probes for imaging tyrosine kinase in cancers (Wang et al., 2006).

Bioactivation of Antitumor Molecules

Research by Wang and Guengerich (2012) indicates the involvement of cytochrome P450s in the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, which contain the benzothiazole pharmacophore with potent antitumor properties. The study explores the biotransformation pathways and the role of cytochrome P450s in mediating bioactivation to reactive intermediates (Wang & Guengerich, 2012).

Antibiotic Biosynthesis

Becker (1984) discusses the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a precursor related to methyl 5-amino-2-fluoro-4-hydroxybenzoate, for studies in antibiotic biosynthesis. These compounds are essential for the synthesis and study of several important classes of antibiotics (Becker, 1984).

Single Crystal Analysis

A study by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate, a compound structurally related to methyl 5-amino-2-fluoro-4-hydroxybenzoate, provides insight into its single crystal structure, intermolecular interactions, and pharmaceutical activity. This research contributes to the understanding of the molecular determinants underlying the pharmaceutical activity of related molecules (Sharfalddin et al., 2020).

Ligand-Receptor Interactions

The investigation of ligand-receptor interactions using fluorescence correlation spectroscopy with different fluorophores, as studied by Wohland et al. (1999), provides evidence for the binding properties of fluorinated compounds, including those related to methyl 5-amino-2-fluoro-4-hydroxybenzoate. This study contributes to the understanding of the interactions and binding properties of these compounds (Wohland et al., 1999).

Safety and Hazards

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is classified as a hazardous substance. It has been associated with acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

methyl 5-amino-2-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRNVSHNAMHLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-fluoro-4-hydroxybenzoate

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